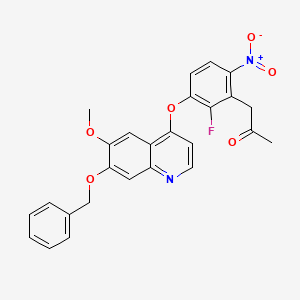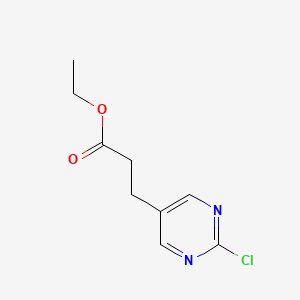
2-Isopropyl-5-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5-methylbenzonitrile is an organic compound with the molecular formula C11H13N. It is a derivative of benzonitrile, where the benzene ring is substituted with isopropyl and methyl groups at the 2 and 5 positions, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-isopropyl-5-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . This reaction typically requires acidic conditions and can be catalyzed by various acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the ammoxidation of 2-isopropyl-5-methyltoluene. This process involves the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, at elevated temperatures . This method is advantageous due to its scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-5-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form the corresponding carboxylic acid.
Reduction: Reduction of the nitrile group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Isopropyl-5-methylbenzoic acid.
Reduction: 2-Isopropyl-5-methylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Isopropyl-5-methylbenzonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-5-methylbenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isopropylbenzonitrile
- 5-Methylbenzonitrile
- 2-Methyl-5-isopropylbenzonitrile
Uniqueness
2-Isopropyl-5-methylbenzonitrile is unique due to the specific positioning of its isopropyl and methyl groups, which can influence its chemical reactivity and physical properties.
Propiedades
Fórmula molecular |
C11H13N |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
5-methyl-2-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h4-6,8H,1-3H3 |
Clave InChI |
AMZUJLOTAXYCLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)










![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)
